molecular formula C12H14ClNO B12082348 Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- CAS No. 61357-28-6

Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl-

Cat. No.: B12082348
CAS No.: 61357-28-6
M. Wt: 223.70 g/mol
InChI Key: WWUFTVRCEVNZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- is an organic compound with a complex structure that includes a chloroacetamide group, a phenylmethyl group, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- typically involves the reaction of 2-chloroacetamide with benzylamine and allylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the final product meets the required purity standards. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The phenylmethyl and propenyl groups may also contribute to its overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)
  • Acetamide, N-(2-phenylethyl)-

Uniqueness

Acetamide, 2-chloro-N-(phenylmethyl)-N-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61357-28-6

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

N-benzyl-2-chloro-N-prop-2-enylacetamide

InChI

InChI=1S/C12H14ClNO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h2-7H,1,8-10H2

InChI Key

WWUFTVRCEVNZEF-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=CC=CC=C1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.